Flumorph

Vue d'ensemble

Description

Applications De Recherche Scientifique

Flumorph has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of fungicides on various pathogens.

Medicine: While primarily used in agriculture, this compound’s effects on cellular structures make it a subject of interest in medical research.

Mécanisme D'action

Target of Action

Flumorph is a novel fungicide that primarily targets the microfilament organization in Phytophthora melonis . The microfilaments, also known as F-actin, play a crucial role in maintaining the structure and facilitating various functions of the cell, including cell division and growth .

Mode of Action

This compound interacts with its target by disrupting the organization of F-actin . This disruption leads to alterations in hyphal morphology and cell wall deposition patterns .

Biochemical Pathways

The disruption of F-actin by this compound affects the normal functioning of various biochemical pathways. It leads to the development of periodic swelling (“beaded” morphology) and the disruption of tip growth . The newly synthesized cell wall materials are deposited uniformly throughout the diffuse expanded region of hyphae, in contrast to their normal polarized patterns of deposition . This disruption of F-actin also results in disorganized organelles .

Pharmacokinetics

It’s known that this compound is a systemic fungicide , suggesting it can be absorbed and distributed throughout the organism to exert its effects.

Result of Action

The action of this compound results in significant changes at the molecular and cellular levels. The most characteristic change is the development of periodic swelling in the hyphae and the disruption of tip growth . The disruption of F-actin is accompanied by disorganized organelles: each swelling of subapical hyphae is associated with a nucleus .

Action Environment

The environment can influence the action, efficacy, and stability of this compound. It’s worth noting that this compound is used for the control of oomycete, suggesting it is effective in various agricultural environments .

Analyse Biochimique

Biochemical Properties

Flumorph interacts with various biomolecules, notably F-actin, a protein crucial for maintaining cell structure and function . It disrupts the organization of F-actin, leading to alterations in hyphal morphology and cell wall deposition patterns .

Cellular Effects

This compound has significant effects on cellular processes. It does not inhibit the synthesis of cell wall materials, but disturbs the polar deposition of newly synthesized cell wall materials during cystospore germination and hyphal growth . This disruption leads to the development of periodic swelling and the disruption of tip growth .

Molecular Mechanism

This compound’s mechanism of action involves the disruption of F-actin organization, either directly or indirectly . This disruption is accompanied by disorganized organelles, with each swelling of subapical hyphae associated with a nucleus . Upon removing this compound, normal tip growth and organized F-actin are observed again .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound-resistant mutants showed decreases in hyphal growth in vitro and in sporulation both in vitro and on detached leaf tissues . These studies suggested that the risk of resistance developing was much lower for this compound than metalaxyl .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, genotoxic effects of this compound have been observed in various organs of mice . DNA damage, measured as comet tail length, was determined using the alkaline comet assay .

Metabolic Pathways

It is known that this compound may utilize carbohydrate from the host environment to compensate for the cell wall stress it induces .

Transport and Distribution

It is known that this compound is a systemic fungicide, suggesting it can be transported throughout the plant to combat pathogens .

Subcellular Localization

Given its impact on F-actin, a cytoskeletal protein, it is likely that this compound interacts with components of the cell’s cytoskeleton .

Méthodes De Préparation

Le flumorph est synthétisé par une réaction de condensation entre une dicétone et l'acétyl morpholine, la sodamide étant utilisée comme base efficace . La production industrielle du this compound implique un processus de mise à l'échelle où les conditions de réaction sont optimisées pour une fabrication à grande échelle .

Analyse Des Réactions Chimiques

Le flumorph subit diverses réactions chimiques, notamment :

Oxydation : le this compound peut être oxydé dans des conditions spécifiques, bien que les voies d'oxydation détaillées ne soient pas largement documentées.

Réduction : les réactions de réduction du this compound sont moins courantes mais peuvent se produire dans certaines conditions.

Substitution : le this compound peut subir des réactions de substitution, en particulier impliquant ses cycles aromatiques.

Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Chimie : il est utilisé comme composé modèle pour étudier les effets des fongicides sur divers agents pathogènes.

Médecine : bien qu'il soit principalement utilisé en agriculture, les effets du this compound sur les structures cellulaires en font un sujet d'intérêt dans la recherche médicale.

Mécanisme d'action

Le this compound perturbe l'organisation des microfilaments chez les agents pathogènes comme Phytophthora melonis. Il n'inhibe pas la synthèse des matériaux de la paroi cellulaire, mais perturbe leur dépôt polaire pendant la germination des cystospores et la croissance des hyphes. Cette perturbation est principalement due à l'altération de l'organisation de la F-actine, ce qui conduit à un dépôt anormal de la paroi cellulaire et à des schémas de croissance .

Comparaison Avec Des Composés Similaires

Le flumorph est similaire à d'autres fongicides amides d'acide carboxylique, tels que le diméthomorphe. Les deux composés partagent des structures similaires et des schémas de résistance aux agents pathogènes. Le this compound est unique en sa perturbation spécifique de l'organisation des microfilaments, ce qui le distingue des autres fongicides .

Les composés similaires comprennent :

- Diméthomorphe

- Cyazofamide

- Diflumétorim

Ces composés présentent également une activité fongicide, mais ils diffèrent par leurs mécanismes d'action spécifiques et leurs agents pathogènes cibles .

Propriétés

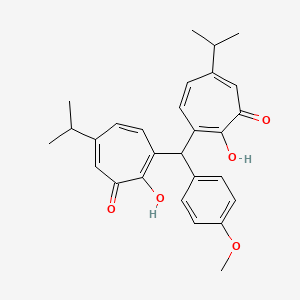

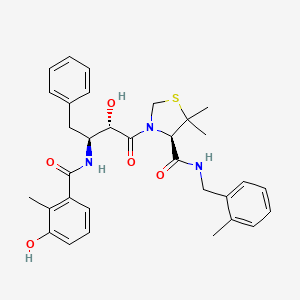

IUPAC Name |

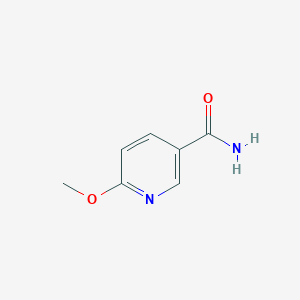

3-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-1-morpholin-4-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22FNO4/c1-25-19-8-5-16(13-20(19)26-2)18(15-3-6-17(22)7-4-15)14-21(24)23-9-11-27-12-10-23/h3-8,13-14H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKBSMMUEEAWFRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=CC(=O)N2CCOCC2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22FNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5058018 | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211867-47-9 | |

| Record name | Flumorph | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=211867-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flumorph | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5058018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUMORPH | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AV4LX5WS5P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Chlorophenyl)methyl]-1-(7-pyrrolidin-1-ylheptyl)guanidine](/img/structure/B1672815.png)

![N-[3-[(2,5-dimethylphenyl)methoxy]-4-[methyl(methylsulfonyl)amino]phenyl]cyclohexanecarboxamide](/img/structure/B1672820.png)